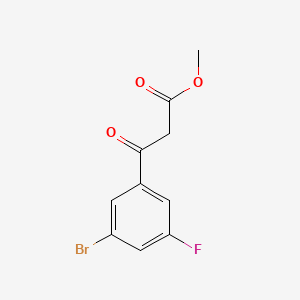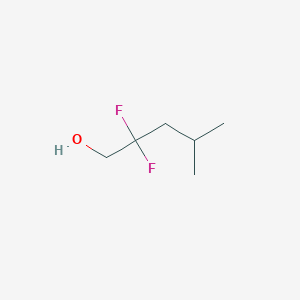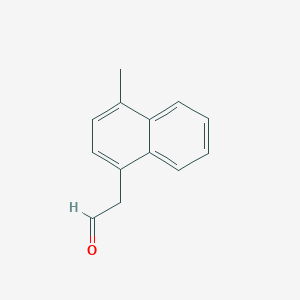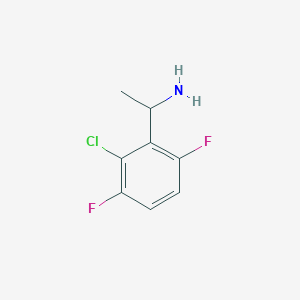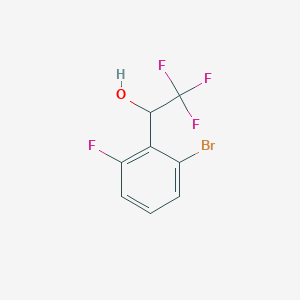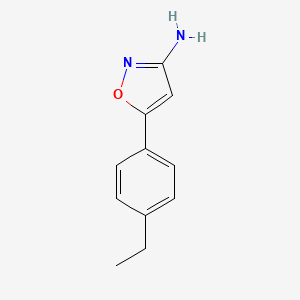
5-(4-Ethylphenyl)isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethylphenyl)isoxazol-3-amine is a heterocyclic compound featuring an isoxazole ring substituted with a 4-ethylphenyl group at the 5-position and an amine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)isoxazol-3-amine typically involves the formation of the isoxazole ring followed by the introduction of the 4-ethylphenyl group. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide intermediate. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .
Another approach involves the reaction of oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine . The reaction conditions usually involve moderate temperatures and the use of organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Ethylphenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the amine position.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Ethylphenyl)isoxazol-3-amine involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, inhibiting their activity. The exact pathways depend on the specific biological system being studied. For example, it may inhibit certain enzymes involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 3-(4-Ethylphenyl)isoxazol-5-amine
- 5-(4-Chlorophenyl)isoxazol-3-amine
Uniqueness
5-(4-Ethylphenyl)isoxazol-3-amine is unique due to the presence of the 4-ethylphenyl group, which can influence its biological activity and chemical reactivity. This substitution can enhance its binding affinity to specific targets compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
5-(4-ethylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-2-8-3-5-9(6-4-8)10-7-11(12)13-14-10/h3-7H,2H2,1H3,(H2,12,13) |
Clé InChI |
WAHLJXMSIXGZBO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CC(=NO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
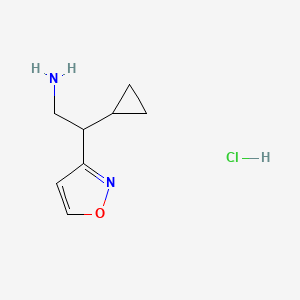
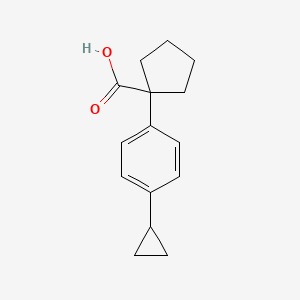


![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)
